molecular formula C13H8F3NO B4573017 N-(2,3,4-trifluorophenyl)benzamide CAS No. 746612-10-2

N-(2,3,4-trifluorophenyl)benzamide

Cat. No.: B4573017
CAS No.: 746612-10-2
M. Wt: 251.20 g/mol
InChI Key: CMMZPGCEIPVZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4-trifluorophenyl)benzamide: is a chemical compound with the molecular formula C13H8F3NO It is characterized by the presence of a benzamide group attached to a trifluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4-trifluorophenyl)benzamide typically involves the reaction of 2,3,4-trifluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,3,4-trifluorophenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: N-(2,3,4-trifluorophenyl)benzamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated structure may enhance binding affinity and specificity in biochemical assays .

Medicine: this compound is investigated for its potential therapeutic properties. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of N-(2,3,4-trifluorophenyl)benzamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzamide group may also contribute to binding affinity through hydrogen bonding and other interactions .

Comparison with Similar Compounds

  • N-(2,4,6-trifluorophenyl)benzamide
  • N-(2,3,5-trifluorophenyl)benzamide
  • N-(2,3,4-trifluorophenyl)methylbenzamide

Comparison: N-(2,3,4-trifluorophenyl)benzamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s electronic properties, reactivity, and interactions with biological targets. Compared to other trifluorophenylbenzamides, the 2,3,4-trifluoro substitution pattern may offer distinct advantages in terms of binding affinity and specificity in certain applications .

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-6-7-10(12(16)11(9)15)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZPGCEIPVZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366564
Record name N-(2,3,4-trifluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746612-10-2
Record name N-(2,3,4-trifluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3,4-trifluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3,4-trifluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3,4-trifluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,3,4-trifluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,3,4-trifluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3,4-trifluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.